Hydrogen-Bond Donor/Acceptor Profile Distinguishes Imidazole-1-carboxamide from Urea Analog
The target compound N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6) possesses exactly one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA), whereas its closest structural analog N-(1,3-benzodioxol-5-ylmethyl)urea (CAS 65609-28-1) has two HBD and three HBA [1][2]. This altered HBD/HBA ratio directly impacts the compound's ability to satisfy Lipinski-type drug-likeness filters and influences its interaction with biological targets that discriminate between urea and imidazole-carboxamide pharmacophores [3].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-ylmethyl)urea: 2 |
| Quantified Difference | Δ = -1 HBD (50% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A lower HBD count can improve passive membrane permeability, making the target compound a more suitable scaffold for CNS or intracellular target programs where urea analogs may fail permeability screens.
- [1] PubChem. N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide. Compound Summary CID 39869845. Computed Descriptors. View Source
- [2] PubChem. N-(1,3-benzodioxol-5-ylmethyl)urea. Compound Summary CID 274953. Computed Descriptors. View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
